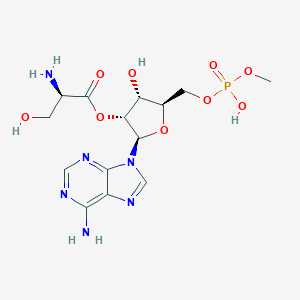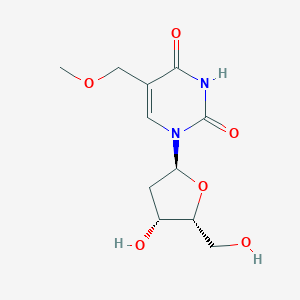
5-Methoxymethyl-1-(2'-deoxylyxofuranosyl)uracil
Vue d'ensemble
Description
5-Methoxymethyl-1-(2’-deoxylyxofuranosyl)uracil is a nucleoside analog that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a methoxymethyl group attached to the uracil base and a deoxylyxofuranosyl sugar moiety. Its structure and conformation have been studied extensively, revealing its potential in antiviral research .
Méthodes De Préparation
The synthesis of 5-Methoxymethyl-1-(2’-deoxylyxofuranosyl)uracil typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate uracil derivative and a protected deoxylyxofuranose.
Glycosylation Reaction: The uracil derivative undergoes a glycosylation reaction with the protected deoxylyxofuranose under acidic or basic conditions to form the nucleoside.
Deprotection: The protecting groups on the sugar moiety are removed under mild conditions to yield the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of automated synthesizers and high-throughput screening techniques .
Analyse Des Réactions Chimiques
5-Methoxymethyl-1-(2’-deoxylyxofuranosyl)uracil undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the uracil base to dihydro derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
5-Methoxymethyl-1-(2’-deoxylyxofuranosyl)uracil has several scientific research applications:
Antiviral Research: It has been studied for its selective activity against herpes simplex virus, making it a potential candidate for antiviral therapies.
Structural Biology: Its unique structure has been analyzed using X-ray crystallography and NMR spectroscopy to understand nucleoside conformations and interactions.
Medicinal Chemistry: It serves as a model compound for designing new nucleoside analogs with improved therapeutic properties.
Biochemical Studies: It is used in studies of nucleoside metabolism and enzyme interactions.
Mécanisme D'action
The mechanism of action of 5-Methoxymethyl-1-(2’-deoxylyxofuranosyl)uracil involves its incorporation into viral DNA, leading to chain termination and inhibition of viral replication. The methoxymethyl group enhances its selectivity and potency against viral enzymes, making it an effective antiviral agent. Molecular targets include viral DNA polymerases and other replication machinery components .
Comparaison Avec Des Composés Similaires
5-Methoxymethyl-1-(2’-deoxylyxofuranosyl)uracil can be compared with other nucleoside analogs such as:
5-Methyl-2’-deoxyuridine: Lacks the methoxymethyl group, resulting in different antiviral activity.
5-Ethyl-2’-deoxyuridine: Contains an ethyl group instead of methoxymethyl, affecting its pharmacokinetics and potency.
5-Iodo-2’-deoxyuridine: Has an iodine atom, leading to different mechanisms of action and applications.
The uniqueness of 5-Methoxymethyl-1-(2’-deoxylyxofuranosyl)uracil lies in its methoxymethyl group, which enhances its antiviral properties and selectivity .
Propriétés
IUPAC Name |
1-[(2S,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O6/c1-18-5-6-3-13(11(17)12-10(6)16)9-2-7(15)8(4-14)19-9/h3,7-9,14-15H,2,4-5H2,1H3,(H,12,16,17)/t7-,8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMISTTWWXJOOG-HLTSFMKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=CN(C(=O)NC1=O)[C@@H]2C[C@H]([C@H](O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70146626 | |
| Record name | 5-Methoxymethyl-1-(2'-deoxylyxofuranosyl)uracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70146626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104639-39-6 | |
| Record name | 5-Methoxymethyl-1-(2'-deoxylyxofuranosyl)uracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104639396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxymethyl-1-(2'-deoxylyxofuranosyl)uracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70146626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![prop-2-ynyl 2-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenoxy]propanoate](/img/structure/B9856.png)
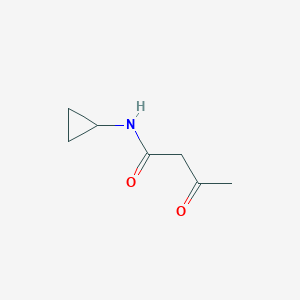

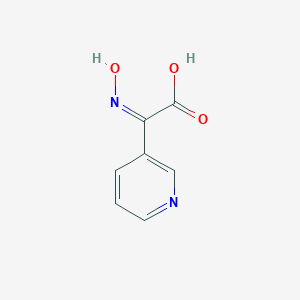
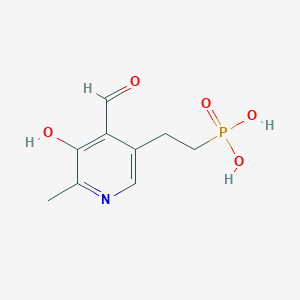


![10-Benzyl-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane](/img/structure/B9867.png)
![Pentasodium;7-[[1-[4-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-methoxy-5-sulfonatoanilino]-1,3-dioxobutan-2-yl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B9869.png)


